tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(3,4-dihydro-2H-pyrrol-5-ylamino)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)19-9-5-6-11(10-19)13(20)18-17-12-7-4-8-16-12/h11H,4-10H2,1-3H3,(H,16,17)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEAULPIUSWARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NNC2=NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a tert-butyl group, and a hydrazine derivative, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 296.38 g/mol. The presence of the hydrazine moiety suggests potential reactivity in biological systems, particularly in interactions with biological macromolecules.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it has shown promise as an inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible kinase (ITK), both significant targets in oncology .
- Antiproliferative Effects : In vitro assays have demonstrated that the compound exhibits antiproliferative effects against several cancer cell lines. The IC50 values for these activities range from 12.8 µM to 34.8 µM, indicating moderate potency .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Jurkat (ITK-high) | 14.8 | High |
| CEM (ITK-high) | 28.8 | Moderate |
| RAMOS (BTK-high) | 12.8 | High |
| K562 | 37.7 | Weak |
Case Studies
- Inhibition Studies : A study investigated the structure-activity relationship (SAR) of related compounds and identified that modifications at the C5 position significantly affected biological activity, highlighting the importance of substituents on the piperidine ring for enhancing potency against cancer cell lines .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound exerts its effects on BTK and ITK pathways, revealing that it may induce apoptosis in sensitive cell lines through caspase activation .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds, including tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
The hydrazine derivative within the compound has shown promise in anticancer research. Studies suggest that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression . The specific interactions with cellular targets are under investigation, with preliminary results indicating potential efficacy against certain cancer cell lines.
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Common synthetic strategies include:
- Condensation Reactions : Utilizing hydrazines to form the hydrazone linkage.
- Carboxylation : Introducing the carboxylic acid moiety through standard esterification techniques.
These methodologies highlight the versatility of piperidine derivatives in synthetic organic chemistry and their potential for further functionalization .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to proteases involved in viral replication processes. Early studies suggest that similar piperidine-based compounds can inhibit key enzymes like serine proteases, which are crucial for the life cycle of viruses such as SARS-CoV-2 .
Neuroprotective Effects
Emerging research indicates that compounds with similar structural features may possess neuroprotective properties. The ability to modulate neurotransmitter systems and reduce neuroinflammation is being explored, with promising results in preclinical models .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Compound A: (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate ()
- Structural Differences: Core: Both share a tert-butyl piperidine-1-carboxylate backbone. Substituents: Compound A replaces the hydrazino carbonyl group with a fused imidazo-pyrrolo-pyrazine heterocycle, introducing aromaticity and planar rigidity .
- Synthesis: Compound A is synthesized via Lawesson’s reagent-mediated thionation and subsequent NaOH-mediated deprotection, yielding a tosyl-protected intermediate (79% purity) .
- Physicochemical Properties :
Compound B: tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()
- Structural Differences :
- Synthesis :
Comparative Data Table
Research Implications
- Target Compound : Its hydrazone group may enable metal chelation or selective hydrogen bonding, positioning it as a candidate for protease or metalloenzyme inhibition.
- Compound B : Oxadiazole’s metabolic resilience highlights its utility in prodrug design or pharmacokinetic optimization .
Q & A
Q. What are the common synthetic routes and critical reaction conditions for synthesizing tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the hydrazino-pyrrolidine intermediate via condensation of pyrrolidin-2-ylidene hydrazine with a carbonyl source under inert conditions.
- Step 2 : Coupling the intermediate with a tert-butyl-protected piperidine carboxylate using activating agents like DCC or EDCI.
- Critical Conditions :
- Use of triethylamine (TEA) as a base in dichloromethane (DCM) at 0–20°C to minimize side reactions .
- Purification via silica gel chromatography to isolate the Z-isomer, confirmed by NMR NOE experiments .
- Yield Optimization : Adjust stoichiometry of the coupling reagent (1.2–1.5 eq) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).
Q. How can spectroscopic techniques characterize this compound’s structure and purity?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for tert-butyl singlet at δ 1.4–1.5 ppm and piperidine/pyrrolidine protons between δ 1.8–3.5 ppm. The (2Z)-configuration is confirmed by NOE correlations between the hydrazino and pyrrolidine protons .
- ¹³C NMR : Carbonyl signals at ~170 ppm (carbamate) and 160–165 ppm (hydrazino carbonyl) .
- MS : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., ~350–360 Da).
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% by area).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in a fume hood due to potential volatility of solvents (e.g., DCM) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereochemical outcomes during synthesis?
- Methodological Answer :
- Stereoselective Coupling : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) to favor the Z-isomer .
- Temperature Control : Lower temperatures (0–5°C) reduce epimerization of the hydrazino-pyrrolidine intermediate .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency but require rigorous drying to prevent hydrolysis .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to calculate transition states for hydrazine-carbamate coupling. Focus on frontier orbital interactions (HOMO-LUMO gaps) .
- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify low-energy pathways for functionalization .
- Machine Learning : Train models on similar tert-butyl carbamates to predict regioselectivity in alkylation or acylation reactions .
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE patterns) be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement .
- Dynamic Effects : Perform VT-NMR (variable temperature) to assess conformational flexibility influencing peak splitting .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track coupling efficiency and verify connectivity via HSQC .
Q. What strategies prevent tert-butyl carbamate group degradation during functionalization?
- Methodological Answer :
- Protecting Group Compatibility : Avoid strong acids/bases; use Boc deprotection conditions (TFA/DCM) only after functionalizing other sites .
- Mild Coupling Agents : Employ HATU or COMU instead of harsher reagents like DCC to minimize carbamate cleavage .
- Monitoring : Track Boc stability via IR (C=O stretch at ~1680 cm⁻¹) during reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical solvents (e.g., DMSO for solubility tests) and storage conditions (e.g., –20°C under N₂) .
- Advanced Analytics : Use DSC (differential scanning calorimetry) to assess thermal stability thresholds and identify decomposition products .
- Collaborative Validation : Share samples with independent labs to verify anomalous results (e.g., conflicting LogP values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
